3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one
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Overview
Description
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chlorophenyl, sulfonyl, difluoro, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as an anti-cancer agent has led to research into its efficacy and safety in preclinical and clinical studies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity and share structural similarities with the quinoline core.
Indole derivatives: Indole-based compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and sulfonyl groups, in particular, contribute to its potency and selectivity as an anti-cancer agent.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2NO3S/c1-14-5-7-15(8-6-14)12-27-13-22(31(29,30)17-4-2-3-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCYZWTDMQGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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